molecular formula C9H13NO5S B13863293 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate

4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate

Cat. No.: B13863293
M. Wt: 247.27 g/mol
InChI Key: ORZHQEJEAKXCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate is a chemical compound with the molecular formula C9H13NO5S. It is a derivative of phenol, featuring an aminoethyl group and a methoxy group attached to the phenyl ring, along with a sulfate ester. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate typically involves the reaction of 4-(2-Aminoethyl)-2-methoxyphenol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate ester. The general reaction scheme is as follows:

    Starting Material: 4-(2-Aminoethyl)-2-methoxyphenol

    Reagent: Sulfuric acid (H2SO4)

    Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process includes:

    Mixing: The starting material and sulfuric acid are mixed in a reactor.

    Reaction: The mixture is maintained at a low temperature to control the exothermic reaction.

    Purification: The product is purified through crystallization or distillation to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfate ester to the corresponding alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides (R-X) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various complex molecules.

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate involves its interaction with specific molecular targets. The aminoethyl group allows it to bind to enzymes and receptors, modulating their activity. The sulfate ester group enhances its solubility and facilitates its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the methoxy group, resulting in different chemical properties.

    2-Methoxyphenol: Lacks the aminoethyl group, affecting its biological activity.

    4-(2-Hydroxyethyl)-2-methoxyphenyl hydrogen sulfate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

4-(2-Aminoethyl)-2-methoxyphenyl hydrogen sulfate is unique due to the presence of both the aminoethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[4-(2-aminoethyl)-2-methoxyphenyl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHQEJEAKXCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.